

In-Depth Technical Guide to Propoxur-d3: Physical Characteristics and Analytical Applications

Author: BenchChem Technical Support Team. Date: December 2025

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical characteristics of **Propoxur-d3**, a deuterated isotopologue of the carbamate insecticide Propoxur. This document is intended to serve as a key resource for researchers and professionals involved in analytical chemistry, environmental monitoring, and metabolic studies where a stable isotope-labeled internal standard is essential for accurate quantification.

Chemical Identity and Physical Properties

Propoxur-d3, also known as 2-(1-methylethoxy)-phenol 1-(N-methyl-d3-carbamate), is a synthetic compound where three hydrogen atoms on the N-methyl group of Propoxur have been replaced with deuterium.[1][2] This isotopic substitution results in a molecule with a higher molecular weight than its non-deuterated counterpart, which is the basis for its use as an internal standard in mass spectrometry-based analytical methods.[1]

The physical and chemical properties of **Propoxur-d3** are summarized in the table below. For comparative purposes, the properties of unlabeled Propoxur are also provided.



| Property | Propoxur-d3 | Propoxur (unlabeled) |
|---------------------|--|--|
| Chemical Name | 2-(1-methylethoxy)-phenol 1- (N-methyl-d3-carbamate)[1] | 2-isopropoxyphenyl methylcarbamate[3] |
| CAS Number | 1219798-56-7[1][2][4] | 114-26-1[4][5] |
| Molecular Formula | C11H12D3NO3[6] | C11H15NO3[4][7] |
| Molecular Weight | 212.26 g/mol [1][2][8] | 209.24 g/mol [4] |
| Physical Form | Solid[2] | White to tan crystalline powder[4] |
| Melting Point | Not explicitly reported | 86-92 °C[7] |
| Solubility in Water | Not explicitly reported | 1.9 g/L at 20°C[3] |
| Storage Temperature | -20°C[2] | Room temperature |
| Isotopic Purity | ≥99% deuterated forms (d1-d3)[2] | Not applicable |

Spectroscopic Data

While specific spectra for **Propoxur-d3** are not readily available in the public domain, the following sections describe the expected spectroscopic characteristics based on the structure and data from unlabeled Propoxur.

Mass Spectrometry

The key feature of **Propoxur-d3** in mass spectrometry is its molecular ion peak, which will be shifted by +3 m/z units compared to unlabeled Propoxur due to the presence of three deuterium atoms. This mass shift allows for the clear differentiation and selective monitoring of the internal standard and the analyte. For unlabeled Propoxur, prominent fragments in GC-MS (EI) are observed at m/z 110 and 152.[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

In ¹H NMR spectroscopy, the most significant difference between **Propoxur-d3** and Propoxur will be the absence of the signal corresponding to the N-methyl protons in **Propoxur-d3**. In



unlabeled Propoxur, this signal typically appears as a doublet around 2.87 ppm in CDCl₃.[4] The other proton signals, corresponding to the aromatic and isopropoxy groups, are expected to be very similar in both compounds.

Infrared (IR) Spectroscopy

The IR spectra of **Propoxur-d3** and Propoxur are expected to be very similar. The most notable difference would be the C-D stretching vibrations in **Propoxur-d3**, which occur at a lower frequency (around 2100-2250 cm⁻¹) compared to the C-H stretching vibrations of the methyl group in Propoxur (around 2850-2960 cm⁻¹). However, these C-D stretching bands may be weak and difficult to observe. The other characteristic peaks, such as the C=O stretch of the carbamate (around 1730 cm⁻¹) and the aromatic C=C stretches, should be present in both spectra.

Experimental Protocols Synthesis of Propoxur-d3

A plausible synthetic route for **Propoxur-d3** involves the reaction of 2-isopropoxyphenol with deuterated methyl isocyanate (CD₃NCO). While a specific protocol for the d3 variant is not published, the general synthesis for Propoxur can be adapted.

Representative Protocol for Synthesis:

- In a glass reactor equipped with a stirrer and cooling system, add o-isopropoxy phenol and a suitable catalyst (e.g., a tertiary amine).[9]
- While stirring and cooling, slowly add methyl-d3-isocyanate (CD₃NCO) in a molar ratio of approximately 1:1.05 to 1:1.2 (phenol:isocyanate).[9]
- After the addition is complete, the reaction mixture is typically heated to between 60 and 110°C for 0.5 to 3 hours to drive the reaction to completion.[9]
- The crude Propoxur-d3 is then cooled and can be purified by recrystallization or chromatography.



Use as an Internal Standard for Quantification of Propoxur

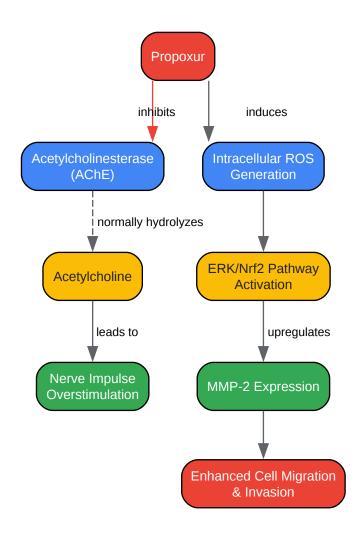
Propoxur-d3 is primarily used as an internal standard for the accurate quantification of Propoxur in various matrices, such as environmental water samples or biological tissues, using techniques like LC-MS/MS or GC-MS.[2]

General Workflow for Quantification using Propoxur-d3:

- Sample Preparation: The sample (e.g., water, soil extract, honey) is collected.[10]
- Fortification: A known amount of **Propoxur-d3** internal standard solution is added to the sample, as well as to the calibration standards and quality control samples.[11]
- Extraction: The analytes (Propoxur and Propoxur-d3) are extracted from the sample matrix using an appropriate technique, such as solid-phase extraction (SPE) or liquid-liquid extraction.[12]
- Analysis: The extract is analyzed by LC-MS/MS or GC-MS. The instrument is set to monitor specific precursor-to-product ion transitions for both Propoxur and Propoxur-d3.
- Quantification: The ratio of the peak area of Propoxur to the peak area of Propoxur-d3 is calculated for all samples and standards. A calibration curve is generated by plotting the peak area ratio against the concentration of the calibration standards. The concentration of Propoxur in the unknown samples is then determined from this calibration curve. The use of the isotopically labeled internal standard corrects for variations in extraction recovery and matrix effects, leading to more accurate and precise results.[1]







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- To cite this document: BenchChem. [In-Depth Technical Guide to Propoxur-d3: Physical Characteristics and Analytical Applications]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1435957#propoxur-d3-physical-characteristics]

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